An In-depth Technical Guide to tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate, a versatile bifunctional intermediate with significant potential in pharmaceutical and materials science research. By leveraging its unique structural features—a primary amino group and a protected carboxylic acid—this molecule serves as a valuable building block for complex molecular architectures. This document will delve into its chemical and physical properties, predicted spectroscopic characteristics, a plausible synthetic pathway, and its applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is a clear, colorless liquid at room temperature. The presence of the tert-butyl ester group is a key structural feature, providing steric protection to the carboxylic acid moiety. This protection prevents self-polymerization and allows for selective reactions involving the primary amine. Furthermore, the lipophilic tert-butyl group enhances the solubility of the compound in common organic solvents, a desirable characteristic for many synthetic applications.[1][2][3]
| Property | Value | Reference |
| CAS Number | 124499-20-3 | [2] |
| Molecular Formula | C₁₄H₂₁NO₂ | [2] |
| Molecular Weight | 235.33 g/mol | [2] |
| Appearance | Clear colorless liquid | [2] |
| Purity | ≥95-99% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2][3] |
| Boiling Point | Not experimentally determined (Predicted) | |
| Density | Not experimentally determined (Predicted) | |
| Solubility | Soluble in common organic solvents | [1][2] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the ethylamine side chain, the aromatic ring, the methylene group of the acetate, and the tert-butyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃ )₃ | ~1.45 | Singlet | 9H |
| -CH₂-NH₂ | ~2.75 | Triplet | 2H |
| Ar-CH₂ -CH₂-NH₂ | ~2.95 | Triplet | 2H |
| Ar-CH₂ -COO | ~3.50 | Singlet | 2H |
| Aromatic Protons (ortho to CH₂COO) | ~7.15 | Doublet | 2H |
| Aromatic Protons (ortho to CH₂CH₂NH₂) | ~7.25 | Doublet | 2H |
| -NH₂ | Variable, broad singlet | Singlet (broad) | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the aliphatic and aromatic carbons, as well as the carbonyl carbon of the ester.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~28 |
| C (CH₃)₃ | ~81 |
| Ar-C H₂-CH₂-NH₂ | ~39 |
| -C H₂-NH₂ | ~45 |
| Ar-C H₂-COO | ~41 |
| Aromatic Carbons | ~128-138 |
| C =O | ~171 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine, the ester carbonyl, and the aromatic ring.[1][4][5]
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |
| N-H (primary amine) | Bend | 1580-1650 |
| C=O (ester) | Stretch | ~1735 |
| C-O (ester) | Stretch | 1000-1300 |
| C-H (aromatic) | Stretch | >3000 |
| C=C (aromatic) | Stretch | ~1600, ~1450 |
Mass Spectrometry
In mass spectrometry (electron ionization), the molecule would likely undergo fragmentation at the Cα-Cβ bond of the ethylamine side chain, a characteristic fragmentation pattern for phenethylamines.[2] The molecular ion peak (M⁺) would be expected at m/z = 235.
Proposed Synthetic Pathway
A plausible and efficient synthesis of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate can be envisioned starting from 4-nitrophenylacetic acid. This multi-step synthesis involves the protection of the carboxylic acid, followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate.
Step 1: Esterification of 4-Nitrophenylacetic Acid
The initial step involves the esterification of 4-nitrophenylacetic acid with tert-butyl acetate. This can be achieved using a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide, which facilitates the formation of the tert-butyl ester.[6]
Protocol:
-
To a solution of 4-nitrophenylacetic acid (1 equivalent) in tert-butyl acetate (used as both reagent and solvent), add a catalytic amount of a suitable acid catalyst (e.g., Tf₂NH).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-(4-nitrophenyl)acetate.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to a primary amine. A standard and effective method for this transformation is catalytic hydrogenation.[3][7][8]
Protocol:
-
Dissolve the tert-butyl 2-(4-nitrophenyl)acetate (1 equivalent) from the previous step in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate.
Applications in Research and Development
The bifunctional nature of tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate makes it a highly valuable intermediate in organic synthesis, particularly in the fields of drug discovery and materials science.[1][2][9][10]
Pharmaceutical Synthesis
This compound is a key building block for the synthesis of more complex molecules, especially those targeting neurological disorders.[2] The primary amine can be readily functionalized through various reactions such as acylation, alkylation, or sulfonylation, while the tert-butyl ester remains protected. Subsequent deprotection of the ester under acidic conditions reveals the carboxylic acid, which can then be coupled with other amines to form amides, a common linkage in many pharmaceutical agents.
Caption: Diversification potential of the title compound in multi-step synthesis.
Materials Science
In materials science, the primary amine and the protected carboxylic acid can be used to introduce specific functionalities into polymers or onto surfaces. For instance, the amine can be used to graft the molecule onto a polymer backbone, and subsequent deprotection of the ester can provide sites for further modification or for altering the material's properties, such as its hydrophilicity.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate. Based on data for structurally related phenethylamines, this compound should be considered harmful if swallowed and may cause skin and eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2][3]
Conclusion
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is a strategically important synthetic intermediate. Its bifunctional nature, coupled with the stability and solubility imparted by the tert-butyl group, makes it an attractive starting material for the synthesis of a wide range of target molecules in pharmaceutical and materials science research. This guide has provided a detailed overview of its properties, a predicted spectroscopic profile, a viable synthetic route, and its potential applications, offering a solid foundation for its use in advanced research and development projects.
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